

# A Comparative Analysis of Pan-Trk Inhibitor Cross-Reactivity Profiles

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Compound of Interest		
Compound Name:	Trk-IN-7	
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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Selectivity of Modern Pan-Trk Inhibitors

The development of potent and selective inhibitors of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) has ushered in a new era of targeted therapy for cancers harboring NTRK gene fusions. While on-target efficacy is paramount, a thorough understanding of an inhibitor's off-target activity, or cross-reactivity, is critical for predicting potential side effects and identifying opportunities for polypharmacology. As specific cross-reactivity data for the investigational compound **Trk-IN-7** is not publicly available, this guide provides a comparative analysis of several well-characterized, potent pan-Trk inhibitors with extensive publicly available kinase selectivity data: Repotrectinib, Entrectinib, and Larotrectinib.

This guide summarizes their inhibitory activity against Trk family kinases and a panel of off-target kinases, providing a framework for evaluating the selectivity of pan-Trk inhibitors. Detailed experimental protocols for the key assays used to generate these data are also provided.

### **Quantitative Kinase Inhibition Profiles**

The following tables summarize the in vitro kinase inhibitory potencies (IC50 in nM) of Repotrectinib, Entrectinib, and Larotrectinib against the Trk family of kinases and a selection of off-target kinases. Lower IC50 values indicate higher potency.

Table 1: On-Target Potency Against Trk Family Kinases



Kinase Target	Repotrectinib (IC50 nM)	Entrectinib (IC50 nM)	Larotrectinib (IC50 nM)
TrkA	0.83[1]	1[2]	5-11[3]
TrkB	0.05[1]	3[2]	5-11[3]
TrkC	0.1[1]	5[2]	5-11[3]

Table 2: Off-Target Kinase Cross-Reactivity Profile

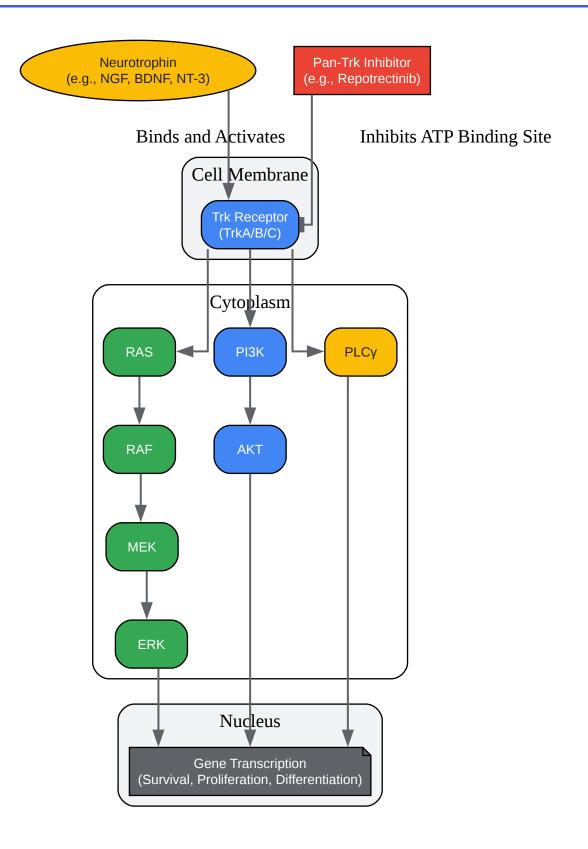
Kinase Target	Repotrectinib (IC50 nM)	Entrectinib (IC50 nM)	Larotrectinib Selectivity Notes
ROS1	0.07[1]	7[2]	Highly selective for Trk kinases[3]
ALK	1.01[1]	12[2]	>100-fold selective against 226 other kinases[3]
JAK2	1.04[1]	-	Notable inhibition of TNK2[3]
LYN	1.66[1]	-	-
Src	5.3[1][4]	-	-
FAK	6.96[1]	-	-

Note: A comprehensive screen of Repotrectinib against 395 distinct kinases was performed, with further evaluation of initial hits.[5] The data presented here represents a selection of the most potent off-target interactions.

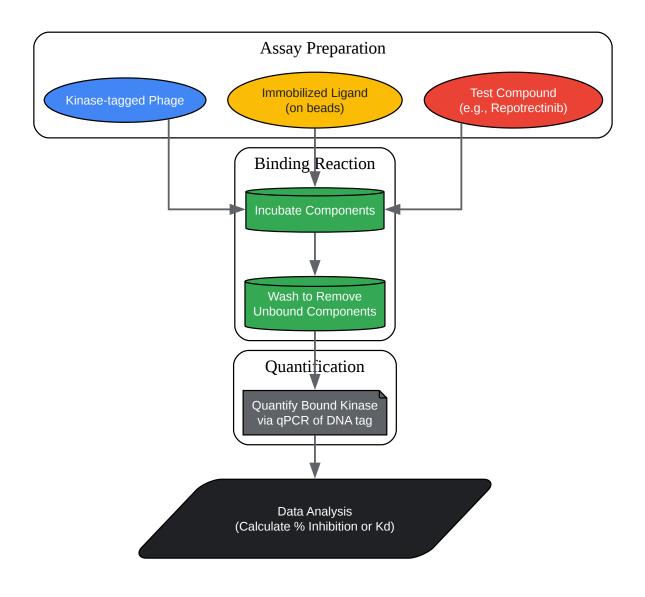
## Visualizing Kinase Selectivity and Experimental Design

To better understand the biological context and experimental approach, the following diagrams illustrate the Trk signaling pathway and the workflow of a competitive binding kinase assay.









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